Isofutoquinol A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H22O5 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one |

InChI |

InChI=1S/C21H22O5/c1-5-8-20-15(22)10-16(23-3)21(24-4)18(20)19(21,2)17(20)12-6-7-13-14(9-12)26-11-25-13/h5-7,9-10,17-18H,1,8,11H2,2-4H3/t17-,18+,19+,20-,21+/m1/s1 |

InChI Key |

LYOBQEYDVDTMSQ-IFLJBQAJSA-N |

Isomeric SMILES |

C[C@]12[C@H]([C@@]3([C@H]1[C@]2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5 |

Canonical SMILES |

CC12C(C3(C1C2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Isofutoquinol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a neolignan isolated from the plant Piper futokadzura, possesses a complex and unique chemical architecture that has garnered interest in the scientific community. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, drawing from definitive spectroscopic and synthetic studies. The core structure is a tricyclo[4.2.0.02,5]oct-3-en-5-one system, a fused 3-4-6 ring structure, substituted with 1,3-benzodioxolyl, methoxy (B1213986), methyl, and propenyl groups. The relative stereochemistry has been unambiguously established through X-ray crystallography of a synthetically prepared racemic sample. This document aims to serve as a comprehensive resource, presenting available data on its structure, stereochemical configuration, and the experimental methodologies employed in its characterization.

Chemical Structure

This compound is a natural product with the molecular formula C₂₁H₂₂O₅ and a molecular weight of 354.40 g/mol .[1][2] Its systematic name is 7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-(2-propenyl)tricyclo[4.2.0.02,5]oct-3-en-5-one.[3]

The core of this compound is a strained tricyclic system composed of fused cyclopropane, cyclobutane, and cyclohexenone rings. This intricate framework is adorned with several functional groups that contribute to its chemical properties and potential biological activity.

Key Structural Features:

-

Tricyclic Core: A rigid [4.2.0.02,5]oct-3-en-5-one skeleton.

-

Aromatic Substituent: A 7-(1,3-benzodioxol-5-yl) group, also known as a piperonyl group.

-

Methoxy Groups: Two methoxy groups at the C2 and C3 positions of the cyclohexenone ring.

-

Methyl Group: A methyl group at the C8 position.

-

Propenyl Group: A 6-(2-propenyl) group, also known as an allyl group, attached to the cyclohexenone ring.

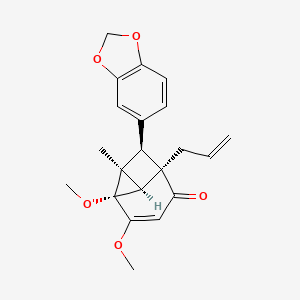

The chemical structure of this compound is depicted in Figure 1.

Figure 1. Chemical Structure of this compound.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its molecular identity. The tricyclic core contains multiple stereocenters, leading to the possibility of several stereoisomers. The relative configurations of these chiral centers in the naturally occurring compound have been determined through single-crystal X-ray diffraction analysis of a synthetically produced racemic mixture that was confirmed to be identical to the natural product.[3][4]

The established relative configurations are crucial for understanding the three-dimensional shape of the molecule, which in turn dictates its interactions with biological targets.

Quantitative Data

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₂₂O₅ |

| Molecular Weight | 354.4 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 9.653 (2) |

| b (Å) | 12.474 (2) |

| c (Å) | 8.182 (1) |

| α (°) | 91.30 (2) |

| β (°) | 97.79 (1) |

| γ (°) | 109.15 (1) |

| Volume (ų) | 919.8 (3) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.28 |

| Temperature (K) | 294 (1) |

| R-factor | 0.040 for 2336 observed reflections |

Note: The crystallographic data corresponds to the racemic mixture.

Experimental Protocols

The definitive structural elucidation of this compound relied on a combination of synthetic chemistry and X-ray crystallography.

Total Synthesis of this compound (Racemic)

The total synthesis of (±)-Isofutoquinol A was achieved as part of a broader synthetic effort targeting related neolignans. A key step in the synthesis involves the construction of the 2,5-cyclohexadienone (B8749443) moiety using electrochemical methods. The synthesized isodihydrofutoquinol A was then converted to futoquinol, which served as a precursor to this compound. This synthetic route provided the necessary material for crystallographic analysis.

Structure Determination by X-ray Crystallography

The following is a generalized protocol for single-crystal X-ray diffraction, as would have been applied to determine the structure of this compound.

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline sample of this compound and establish the relative stereochemistry of its chiral centers.

Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

Procedure:

-

Crystal Selection: A suitable single crystal of synthetically prepared (±)-Isofutoquinol A is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled (if necessary) and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected by rotating the crystal and the detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.

-

Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, and the relative configuration of all stereocenters.

The logical workflow for the structural elucidation of this compound is illustrated in the following diagram.

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Signaling Pathways and Biological Activity

While this compound is a known neolignan from Piper futokadzura, a plant with a history of use in traditional medicine, specific details regarding its biological activity and involvement in signaling pathways are not extensively documented in the available scientific literature. Neolignans as a class are known to exhibit a wide range of biological activities, and related compounds from Piper species have shown anti-inflammatory and other pharmacological effects. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

The chemical structure and relative stereochemistry of this compound have been unequivocally established through a combination of total synthesis and single-crystal X-ray diffraction. Its complex, strained tricyclic core presents an interesting target for synthetic chemists and a unique scaffold for medicinal chemistry exploration. While quantitative spectroscopic data and detailed biological activity studies are limited in the public domain, the foundational structural work provides a solid basis for future research into the pharmacological potential of this fascinating natural product. This guide serves as a repository of the core structural information on this compound, intended to facilitate further investigation by the scientific community.

References

The Putative Biosynthesis of Isofutoquinol A in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a neolignan found in Piper futokadzura, exhibits a range of biological activities that have garnered interest within the scientific community. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon the established principles of phenylpropanoid and neolignan metabolism in plants. Due to a lack of direct experimental data on the this compound pathway, this guide presents a hypothesized route based on analogous biosynthetic transformations of structurally related neolignans. It covers the precursor molecules, key enzymatic steps, and potential intermediates. Furthermore, this document provides a compilation of representative experimental protocols for the investigation of such pathways and collates available quantitative data for related enzymes and metabolites to serve as a reference for future research.

Introduction to this compound and Neolignan Biosynthesis

This compound is a member of the neolignan family, a class of phenylpropanoid dimers. Phenylpropanoids are a diverse group of natural products derived from the aromatic amino acids L-phenylalanine and L-tyrosine, which are synthesized via the shikimate pathway. The biosynthesis of neolignans diverges from the general phenylpropanoid pathway at the level of monolignols. These precursors undergo oxidative coupling, a reaction catalyzed by peroxidases and laccases, to form a wide array of dimeric structures. The specific regiochemistry and stereochemistry of this coupling are often directed by dirigent proteins.

The Putative Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound has not been experimentally elucidated. However, based on its chemical structure—a dihydrobenzofuran neolignan—a plausible pathway can be proposed, starting from the general phenylpropanoid pathway.

2.1. Phenylpropanoid Pathway: Synthesis of Monolignol Precursors

The initial stages of the pathway involve the conversion of L-phenylalanine to monolignols. The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

-

Hydroxylation and Methylation: A series of hydroxylation and O-methylation steps, catalyzed by enzymes such as p-coumaroyl shikimate 3'-hydroxylase (C3'H), caffeoyl-CoA O-methyltransferase (CCoAOMT), ferulate 5-hydroxylase (F5H), and caffeic acid O-methyltransferase (COMT), lead to the formation of feruloyl-CoA and sinapoyl-CoA.

-

Reduction: Two successive reductions catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) convert the CoA esters to their corresponding monolignols, primarily coniferyl alcohol and sinapyl alcohol.

Based on the substitution pattern of this compound, the likely monolignol precursors are coniferyl alcohol and sinapyl alcohol .

2.2. Oxidative Coupling and Subsequent Modifications

The key step in neolignan biosynthesis is the oxidative coupling of two monolignol units. For this compound, this would involve the coupling of one molecule of coniferyl alcohol and one molecule of sinapyl alcohol.

-

Oxidative Radicalization: Peroxidases or laccases catalyze the one-electron oxidation of the monolignols to form resonance-stabilized radicals.

-

Regio- and Stereoselective Coupling: The radicals then couple in a specific manner. For the dihydrobenzofuran skeleton of this compound, this involves the formation of a C-C bond between the C8 of the coniferyl alcohol side chain and the C5 of the sinapyl alcohol aromatic ring, and a C-O bond between the C7 of the coniferyl alcohol side chain and the C4 hydroxyl group of the sinapyl alcohol. This stereoselective coupling is likely mediated by a dirigent protein.

-

Post-Coupling Modifications: The initial coupling product may undergo further enzymatic modifications, such as reductions or isomerizations, to yield the final structure of this compound.

The proposed biosynthetic pathway is visualized in the following diagram:

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not available in the current literature. However, data from studies on related enzymes and pathways in other plants can provide a useful reference.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (units/mg) | Reference |

| Phenylalanine Ammonia-Lyase | Petroselinum crispum | L-Phenylalanine | 32 | 1.5 nkat/mg | (Hahlbrock & Ragg, 1975) |

| Cinnamate 4-Hydroxylase | Helianthus tuberosus | Cinnamic acid | 10 | 0.15 nkat/mg | (Russell, 1971) |

| 4-Coumarate:CoA Ligase | Glycine max | p-Coumaric acid | 18 | 2.5 µkat/mg | (Lindermayr et al., 2003) |

| Cinnamoyl-CoA Reductase | Populus tremuloides | Feruloyl-CoA | 15 | 1.2 µkat/mg | (Lauvergeat et al., 2001) |

| Cinnamyl Alcohol Dehydrogenase | Populus tremuloides | Coniferaldehyde | 50 | 3.5 µkat/mg | (Li et al., 2001) |

| Peroxidase | Armoracia rusticana | Coniferyl alcohol | 250 | - | (Barceló et al., 1998) |

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate the biosynthetic pathway of this compound.

4.1. Enzyme Extraction from Piper futokadzura

-

Tissue Homogenization: Fresh or frozen plant material is ground to a fine powder in liquid nitrogen.

-

Extraction Buffer: The powder is homogenized in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM EDTA, 10 mM DTT, and 1% (w/v) polyvinylpyrrolidone).

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris.

-

Protein Precipitation (Optional): The supernatant can be subjected to ammonium (B1175870) sulfate (B86663) precipitation to concentrate the enzymes.

-

Desalting: The protein extract is desalted using a desalting column (e.g., Sephadex G-25) equilibrated with the appropriate assay buffer.

4.2. In Vitro Enzyme Assays

4.2.1. Peroxidase/Laccase Assay for Oxidative Coupling

-

Reaction Mixture: Prepare a reaction mixture containing the monolignol precursors (e.g., coniferyl alcohol and sinapyl alcohol) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5).

-

Initiation: Add the enzyme extract and an oxidizing agent (e.g., H₂O₂ for peroxidases).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination: Stop the reaction by adding a quenching agent (e.g., ascorbic acid) or by acidification.

-

Product Analysis: Analyze the reaction products by HPLC or LC-MS to identify the formation of this compound and other neolignans.

Caption: General workflow for in vitro enzyme assays.

4.3. Product Identification by LC-MS

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

-

Mass Spectrometry: Employ electrospray ionization (ESI) in both positive and negative ion modes.

-

MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion corresponding to the mass of this compound to obtain fragmentation patterns for structural confirmation.

-

Comparison with Standard: Compare the retention time and mass spectra with an authentic standard of this compound.

Conclusion and Future Directions

The biosynthesis of this compound in Piper futokadzura is proposed to follow the general phenylpropanoid and neolignan pathways, involving the oxidative coupling of coniferyl and sinapyl alcohols. While this guide provides a putative pathway and general experimental approaches, further research is imperative to validate these hypotheses. Future studies should focus on:

-

Isolation and characterization of the specific enzymes from Piper futokadzura involved in the biosynthesis.

-

In vivo labeling studies using isotopically labeled precursors to trace the metabolic flow.

-

Transcriptomic and proteomic analyses to identify candidate genes and proteins involved in the pathway.

Elucidating the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for its sustainable production through metabolic engineering and synthetic biology approaches.

No Direct Research Found on the Biological Activity of Isofutoquinol A on Microglia

Despite a comprehensive search of available scientific literature, no specific studies detailing the biological activity of Isofutoquinol A on microglial cells have been identified. Therefore, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams related to this specific topic.

Microglia, the resident immune cells of the central nervous system, play a crucial role in brain health and disease. Their involvement in neuroinflammatory processes makes them a key target for therapeutic interventions in a variety of neurological disorders. Natural products are a significant source of novel compounds with the potential to modulate microglial activity and mitigate neuroinflammation.

However, the current body of scientific research does not contain specific data on the effects of this compound on microglia. This includes a lack of information on:

-

Quantitative Data: No published IC50 or EC50 values, measurements of cytokine modulation (e.g., TNF-α, IL-6, IL-1β), or changes in gene expression in microglia following treatment with this compound.

-

Experimental Protocols: No established methodologies for studying the effects of this compound on microglial cell cultures, including details on cell lines, treatment conditions, and analytical techniques.

-

Signaling Pathways: The intracellular signaling cascades that might be modulated by this compound in microglia have not been elucidated.

While the broader class of compounds to which this compound may belong, such as isoquinolines or other alkaloids, has been investigated for their effects on microglia, this information cannot be directly extrapolated to this compound itself. The specific biological activities of a compound are determined by its unique chemical structure.

This compound represents an unexplored area in the context of microglial biology and neuroinflammation. For researchers interested in this compound, the field is open for initial exploratory studies to:

-

Assess the cytotoxic effects of this compound on microglial cell lines (e.g., BV-2, primary microglia).

-

Investigate the anti-inflammatory potential of this compound in lipopolysaccharide (LPS)-stimulated microglial models by measuring key inflammatory mediators.

-

Explore the potential signaling pathways involved, such as the NF-κB and MAPK pathways, which are common regulators of inflammation in microglia.

Until such foundational research is conducted and published, a detailed technical guide on the biological activity of this compound on microglia cannot be compiled.

Isofutoquinol A: A Potential Modulator of Pro-inflammatory Cytokine Production

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isofutoquinol A, a neolignan found in plants of the Piper genus, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on pro-inflammatory cytokines, with a focus on its mechanism of action involving key inflammatory signaling pathways. While research on the isolated compound is still in its early stages, studies on plant extracts containing this compound have demonstrated significant inhibitory effects on crucial pro-inflammatory mediators. This document summarizes the available data, outlines relevant experimental protocols, and presents visual representations of the implicated signaling cascades to support further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory cascade is the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). While essential for host defense, dysregulated or chronic production of these cytokines is implicated in the pathogenesis of numerous inflammatory diseases, including inflammatory bowel disease, rheumatoid arthritis, and neuroinflammatory conditions.

This compound is a neolignan compound that has been identified in plant species such as Piper futokadzura and Piper wallichii. Recent studies have begun to shed light on its potential as an anti-inflammatory agent. Notably, research on an ethanol (B145695) extract of Piper wallichii, which contains this compound, has shown promising results in mitigating inflammatory responses.

This guide aims to consolidate the existing, albeit limited, knowledge on this compound's impact on pro-inflammatory cytokines and its underlying mechanisms of action.

Effects on Pro-inflammatory Cytokines: Quantitative Data

Direct quantitative data on the effects of isolated this compound on the production of a wide range of pro-inflammatory cytokines are not yet extensively available in publicly accessible literature. However, a key study by Zhao et al. (2023a) investigated an ethanol extract of Piper wallichii (EEPW), in which this compound was identified as a constituent. Their findings in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells provide the most relevant data to date.

Table 1: Effect of Piper wallichii Extract (Containing this compound) on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells

| Treatment | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| EEPW | Not Specified | Significant Suppression | Significant Suppression |

Note: The study by Zhao et al. (2023a) reported a "significant suppression" of TNF-α and IL-6, but specific quantitative values (e.g., IC50) were not available in the accessible abstract. Further investigation of the full-text article is required for detailed quantitative analysis.

Mechanism of Action: Signaling Pathway Inhibition

The anti-inflammatory effects of compounds are often attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. The available evidence for the extract containing this compound points towards the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB)/cyclooxygenase-2 (COX-2) signaling pathway.[1]

The TLR4/NF-κB Signaling Pathway

The TLR4 signaling cascade is a critical component of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB.

NF-κB is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of numerous pro-inflammatory mediators, including TNF-α, IL-6, and COX-2.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not yet published. However, based on standard methodologies for assessing anti-inflammatory compounds, the following protocols would be appropriate for future investigations.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This experiment aims to determine the effect of this compound on the production of pro-inflammatory cytokines in a cellular model of inflammation.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (of high purity)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β

-

MTT or similar cell viability assay kit

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a negative control group (no LPS) and a positive control group (LPS only).

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Cell Viability Assay: Assess the cytotoxicity of this compound on the remaining cells using an MTT assay to ensure that the observed reduction in cytokines is not due to cell death.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is designed to investigate the effect of this compound on the activation of the NF-κB pathway.

Materials:

-

RAW264.7 cells

-

This compound

-

LPS

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against: p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture and treat RAW264.7 cells with this compound and/or LPS as described in the in vitro assay.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washing, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

The preliminary evidence suggests that this compound is a promising natural compound with anti-inflammatory properties, likely mediated through the inhibition of the TLR4/NF-κB signaling pathway. This leads to a reduction in the production of key pro-inflammatory cytokines such as TNF-α and IL-6.

However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Isolation and Purification: Conducting experiments with highly purified this compound to determine its specific effects, independent of other compounds present in plant extracts.

-

Dose-Response Studies: Establishing clear dose-dependent effects and calculating IC50 values for the inhibition of various pro-inflammatory cytokines.

-

Broader Cytokine Profiling: Expanding the analysis to a wider range of pro-inflammatory and anti-inflammatory cytokines to obtain a comprehensive immunomodulatory profile.

-

In Vivo Efficacy: Evaluating the efficacy of this compound in various animal models of inflammatory diseases to assess its therapeutic potential in a physiological context.

-

Target Identification: Utilizing molecular and cellular techniques to precisely identify the direct molecular target(s) of this compound within the inflammatory signaling cascades.

By addressing these research gaps, the scientific community can gain a deeper understanding of this compound's mechanism of action and pave the way for its potential development as a novel anti-inflammatory therapeutic agent.

References

Potential Therapeutic Targets of Isofutoquinol A: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isofutoquinol A, a neolignan compound isolated from Piper kadsura, has demonstrated significant anti-inflammatory and anti-neuroinflammatory properties. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on its mechanism of action in modulating key inflammatory pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling cascades to support further research and development of this compound as a potential therapeutic agent.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a major focus of drug discovery. Natural products represent a rich source of such compounds. This compound, also known as Futoquinol, is a neolignan that has been identified as a potent inhibitor of inflammatory mediators. This guide synthesizes the current understanding of its molecular targets and mechanisms of action.

Therapeutic Targets and Biological Activity

The primary therapeutic potential of this compound lies in its ability to suppress the production of key inflammatory mediators, namely nitric oxide (NO) and reactive oxygen species (ROS). These molecules are crucial in the inflammatory cascade, and their overproduction contributes to tissue damage and disease progression.

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to potently inhibit the production of nitric oxide in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[1] Microglia are the resident immune cells of the central nervous system, and their activation is a hallmark of neuroinflammation. The excessive production of NO by activated microglia, through the action of inducible nitric oxide synthase (iNOS), is a major contributor to neuronal damage in various neurodegenerative diseases.

Inhibition of Reactive Oxygen Species (ROS) Production

In addition to its effects on NO, this compound also demonstrates significant inhibitory activity against the production of reactive oxygen species. Specifically, it has been shown to inhibit phorbol-12-myristate-13-acetate (PMA)-induced ROS production in human polymorphonuclear neutrophils.[2] Neutrophils are a type of white blood cell that play a crucial role in the innate immune response, and the release of ROS is a key mechanism by which they combat pathogens. However, excessive ROS production can lead to oxidative stress and damage to surrounding tissues.

Quantitative Data Summary

The inhibitory potency of this compound against the production of NO and ROS has been quantified in preclinical studies. The following table summarizes the key IC50 values reported in the literature.

| Target | Cell Line/System | Stimulant | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) Production | BV-2 Microglia | LPS | 16.8 | [1] |

| Reactive Oxygen Species (ROS) Production | Human Polymorphonuclear Neutrophils | PMA | 13.1 ± 5.3 | [2] |

Postulated Signaling Pathways

While direct experimental evidence specifically elucidating the detailed signaling pathways modulated by this compound is still emerging, its inhibitory effects on NO and ROS production strongly suggest interference with upstream inflammatory signaling cascades. Based on the known mechanisms of LPS and PMA stimulation and the general anti-inflammatory actions of related neolignans, the following pathways are postulated as key targets for this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is highly probable that this compound exerts its inhibitory effect on NO production by suppressing the activation of the NF-κB pathway, thereby downregulating the expression of iNOS.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, is another critical pathway in the inflammatory response. PMA, a potent activator of Protein Kinase C (PKC), robustly activates the MAPK pathway, leading to the production of ROS. It is plausible that this compound interferes with one or more components of the MAPK cascade, thereby reducing ROS generation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Production Assay in LPS-Stimulated BV-2 Cells

Objective: To quantify the inhibitory effect of this compound on nitric oxide production in activated microglial cells.

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO2) standard

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no this compound) and an LPS-only control group.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

-

Data Analysis: Calculate the percentage of NO production inhibition for each concentration of this compound compared to the LPS-only control. Determine the IC50 value using non-linear regression analysis.

Reactive Oxygen Species (ROS) Production Assay in Human Polymorphonuclear Neutrophils

Objective: To quantify the inhibitory effect of this compound on ROS production in activated neutrophils.

Materials:

-

Freshly isolated human polymorphonuclear neutrophils

-

Phosphate-Buffered Saline (PBS)

-

Phorbol-12-myristate-13-acetate (PMA)

-

This compound

-

Horseradish peroxidase (HRP)

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method (e.g., using Ficoll-Paque).

-

Cell Preparation: Resuspend the isolated neutrophils in PBS at a concentration of 1 x 10^6 cells/mL.

-

Treatment: In a 96-well white opaque plate, add the neutrophil suspension, this compound at various concentrations, luminol (50 µM), and HRP (1 U/mL).

-

Stimulation: Initiate the reaction by adding PMA (100 nM).

-

Chemiluminescence Measurement: Immediately measure the chemiluminescence at 37°C for 60 minutes using a luminometer.

-

Data Analysis: Calculate the area under the curve (AUC) for the chemiluminescence signal for each condition. Determine the percentage of ROS production inhibition for each concentration of this compound compared to the PMA-only control. Calculate the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory and anti-neuroinflammatory properties through the potent inhibition of nitric oxide and reactive oxygen species production. The data presented in this guide highlight its potential as a lead compound for the development of novel therapeutics for inflammatory and neurodegenerative diseases.

Future research should focus on elucidating the precise molecular mechanisms underlying the observed biological activities. Specifically, studies are needed to:

-

Directly investigate the effect of this compound on the NF-κB and MAPK signaling pathways using techniques such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., IκBα, p65, p38, JNK, ERK) and reporter gene assays to measure transcriptional activity.

-

Evaluate the effect of this compound on the expression of iNOS and other pro-inflammatory enzymes and cytokines at both the mRNA and protein levels.

-

Assess the in vivo efficacy and safety of this compound in animal models of inflammatory and neurodegenerative diseases.

A comprehensive understanding of the therapeutic targets and mechanisms of action of this compound will be crucial for its successful translation into clinical applications.

References

Isofutoquinol A: A Literature Review and Research Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a neolignan compound that has been isolated from plants of the Piper genus, specifically Piper futokadzura and Piper kadsura.[1][2] As a member of the lignan (B3055560) family of phenylpropanoid dimers, this compound is of interest to the scientific community for its potential biological activities. Lignans, in general, are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the existing literature on this compound, with a focus on its biological activities, the experimental protocols used for its evaluation, and the relevant signaling pathways. Due to the limited specific research on this compound, this review also incorporates data from closely related neolignans isolated from the same source to provide a broader context for its potential therapeutic applications.

Quantitative Data on Biological Activity

The primary biological activity reported for this compound is its anti-neuroinflammatory potential. A key study by Kim et al. (2010) investigated the inhibitory effects of several neolignans from Piper kadsura, including this compound, on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. While the study confirmed the evaluation of this compound, it did not specify its half-maximal inhibitory concentration (IC50). However, the IC50 values for two other neolignans isolated in the same study, piperkadsin C and futoquinol, were reported and are presented here to offer a comparative perspective on the potential potency of this class of compounds.

| Compound | Biological Activity | Assay System | IC50 (µM) | Source |

| Piperkadsin C | Inhibition of Nitric Oxide Production | LPS-activated BV-2 microglia | 14.6 | [1] |

| Futoquinol | Inhibition of Nitric Oxide Production | LPS-activated BV-2 microglia | 16.8 | [1] |

| This compound | Inhibition of Nitric Oxide Production | LPS-activated BV-2 microglia | Not Reported | [1] |

Experimental Protocols

The evaluation of the anti-neuroinflammatory activity of this compound and its related compounds typically involves in vitro cell-based assays. The following is a detailed methodology for a key experiment cited in the literature.

Nitric Oxide (NO) Production Assay in LPS-Stimulated BV-2 Microglia

This assay is a standard method to screen for compounds with anti-neuroinflammatory properties by measuring the inhibition of nitric oxide, a key inflammatory mediator produced by activated microglia.

1. Cell Culture and Treatment:

- BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

- Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

- The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

- After a 1-hour pre-treatment with the test compound, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Control wells receive either the vehicle (e.g., DMSO) or the test compound alone.

2. Measurement of Nitric Oxide:

- After 24 hours of incubation with LPS, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

- Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of the Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

- The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.

- A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

3. Data Analysis:

- The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

- The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by non-linear regression analysis of the dose-response curve.

4. Cell Viability Assay:

- To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed in parallel.

- Cells are treated with the same concentrations of the test compound as in the NO production assay.

- After the incubation period, MTT solution is added to each well, and the cells are incubated for an additional 4 hours.

- The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

- Cell viability is expressed as a percentage of the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The anti-neuroinflammatory effects of natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. In the context of LPS-stimulated microglia, the Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression.

LPS-Induced NF-κB Signaling Pathway in Microglia

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. In microglia, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of inflammatory mediators like nitric oxide synthase (iNOS), which produces NO.

Experimental Workflow for Nitric Oxide Production Assay

The following diagram illustrates the key steps in the experimental workflow for assessing the inhibitory effect of a compound on nitric oxide production in cultured cells.

Conclusion and Future Directions

This compound is a neolignan with demonstrated anti-neuroinflammatory potential, although quantitative data on its activity remains limited in the public domain. The available research on closely related compounds from Piper kadsura suggests that neolignans are a promising class of molecules for the inhibition of inflammatory responses in microglia. The primary mechanism of action is likely through the modulation of key inflammatory signaling pathways such as the NF-κB pathway.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

-

Quantitative Biological Evaluation: A comprehensive assessment of the IC50 of this compound in various in vitro and in vivo models of inflammation and other diseases is necessary.

-

Mechanism of Action Studies: Detailed molecular studies are required to identify the specific protein targets and signaling pathways modulated by this compound. This could include investigating its effects on upstream components of the NF-κB and MAPK pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could provide insights into the structural features required for its biological activity and lead to the development of more potent and selective compounds.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

References

Isofutoquinol A: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A, a neolignan compound, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources, available data on its abundance, and detailed experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance

This compound has been identified in plant species belonging to the Piper genus, renowned for its rich diversity of bioactive secondary metabolites. The primary documented sources of this compound are:

-

Piper futokadzura : This plant is a known source of this compound.[1]

-

Piper kadsura : Various studies have confirmed the presence of this compound, sometimes referred to as futoquinol, in the aerial parts and stems of this plant.[2][3][4][5]

Quantitative data on the abundance of this compound in these natural sources is not extensively reported in publicly available literature. The yield of neolignans, including this compound, is influenced by various factors such as the geographical location of the plant, harvest time, and the specific extraction and purification methods employed. The following table summarizes the known natural sources.

| Plant Species | Part of Plant | Compound Name Reported | Reference |

| Piper futokadzura | Not specified | This compound | [1] |

| Piper kadsura | Aerial Parts | Futoquinol (likely this compound) | [2][3] |

| Piper kadsura | Stems | Futoquinol | [5] |

Experimental Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatography. The following protocols are synthesized from methodologies described in the scientific literature for the isolation of neolignans from Piper kadsura.

Plant Material Collection and Preparation

-

Collection: The aerial parts or stems of Piper kadsura are collected.

-

Drying: The plant material is air-dried in the shade to a constant weight.

-

Grinding: The dried material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent: Methanol (B129727) (MeOH) is commonly used as the extraction solvent.

-

Procedure:

-

The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 7 days), with occasional shaking.

-

The process is typically repeated three times to ensure exhaustive extraction.

-

The methanolic extracts are combined and filtered.

-

The solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Fractionation

-

Objective: To separate the crude extract into fractions of varying polarity to simplify subsequent purification steps.

-

Procedure:

-

The crude methanol extract is suspended in water.

-

The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as n-hexane and chloroform (B151607) (CHCl₃).

-

Each fraction is collected, and the solvent is evaporated to yield the respective n-hexane, chloroform, and aqueous fractions. Bioassay-guided fractionation may be employed at this stage to identify the fraction with the highest activity of interest.

-

Chromatographic Purification

-

Objective: To isolate individual compounds from the active fraction. This is a critical step that often involves multiple chromatographic techniques.

-

Column Chromatography:

-

The chloroform-soluble fraction, which is often rich in neolignans, is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Further Purification:

-

The fractions containing the compound of interest are further purified using repeated column chromatography, often with different adsorbent materials or solvent systems.

-

Preparative High-Performance Liquid Chromatography (HPLC) is frequently used as a final purification step to obtain the pure compound.

-

Structure Elucidation

-

Objective: To confirm the identity and structure of the isolated this compound.

-

Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions and provide information about conjugated systems.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Piper kadsura.

References

Methodological & Application

Total Synthesis of Isofutoquinol A and its Analogues: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a neolignan isolated from Piper futokadzura, has garnered interest due to its potential biological activities, including anti-neuroinflammatory properties. This document provides a detailed application note for the total synthesis of this compound and its analogues. In the absence of a published total synthesis, a plausible biomimetic-inspired synthetic route is proposed. This note includes detailed, representative experimental protocols for key chemical transformations, quantitative data where available, and visualizations of the synthetic pathway and potential biological signaling pathways to guide researchers in the synthesis and further investigation of this class of compounds.

Introduction

This compound is a structurally interesting neolignan characterized by a dihydrobenzofuran core. Natural products with this scaffold have demonstrated a wide range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. The development of a robust synthetic route to this compound would not only provide access to the natural product for further biological evaluation but also enable the synthesis of analogues with potentially improved therapeutic properties. This application note outlines a proposed retrosynthetic analysis and a forward synthetic plan for this compound, along with detailed experimental procedures for key steps.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is envisioned through a biomimetic oxidative coupling of a corresponding chalcone (B49325) precursor. The key disconnection is the C-O bond of the dihydrofuran ring, leading back to a phenolic chalcone. This chalcone can be synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and benzaldehyde (B42025).

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis commences with the preparation of the requisite acetophenone and benzaldehyde derivatives, followed by their condensation to form the chalcone intermediate. The key step is the diastereoselective oxidative cyclization to construct the dihydrobenzofuran core of this compound.

Application Notes and Protocols for the Extraction and Purification of Isofutoquinol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a neolignan compound that has been isolated from plants of the Piper genus, notably Piper futokadzura. Neolignans are a class of natural products known for their diverse and potent biological activities, making them of significant interest in pharmacology and drug development. The effective isolation and purification of this compound are crucial for its further study and potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of this compound from plant material, based on established methodologies for the isolation of neolignans from Piper species.

Data Presentation

The following tables summarize the expected quantitative data for the extraction and purification of this compound. These values are representative and may vary depending on the quality of the plant material and the specific experimental conditions.

Table 1: Extraction Yield of this compound from Piper futokadzura

| Extraction Method | Solvent System | Extraction Time (hours) | Temperature (°C) | Typical Yield of Crude Extract (% w/w) | Estimated this compound Content in Crude Extract (%) |

| Maceration | Methanol (B129727) | 72 | 25 | 5 - 10 | 0.1 - 0.5 |

| Soxhlet Extraction | Ethanol | 24 | 78 | 8 - 15 | 0.2 - 0.8 |

| Ultrasound-Assisted Extraction | 80% Aqueous Ethanol | 1 | 40 | 6 - 12 | 0.3 - 1.0 |

Table 2: Purification Parameters and Expected Purity of this compound

| Purification Step | Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Expected Purity (%) |

| Silica (B1680970) Gel Column Chromatography | Silica Gel (200-300 mesh) | n-Hexane:Ethyl Acetate (B1210297) (gradient) | 280 | 60 - 80 |

| Preparative HPLC | C18 (10 µm, 250 x 20 mm) | Acetonitrile (B52724):Water (gradient) | 280 | > 98 |

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from the dried and powdered aerial parts of Piper futokadzura.

Extraction of Crude Plant Material

Objective: To extract this compound and other secondary metabolites from the plant material.

Materials:

-

Dried and powdered Piper futokadzura (aerial parts)

-

Methanol (analytical grade)

-

Rotary evaporator

-

Filter paper and funnel

-

Erlenmeyer flask

Protocol:

-

Weigh 500 g of dried, powdered Piper futokadzura and place it in a 5 L Erlenmeyer flask.

-

Add 3 L of methanol to the flask to completely submerge the plant material.

-

Seal the flask and allow it to macerate for 72 hours at room temperature with occasional shaking.

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

The resulting viscous residue is the crude methanolic extract. Dry the extract completely under a vacuum to obtain a solid residue.

Fractionation of the Crude Extract

Objective: To partition the crude extract to enrich the fraction containing this compound.

Materials:

-

Crude methanolic extract

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Distilled water

-

Separatory funnel

Protocol:

-

Dissolve 50 g of the crude methanolic extract in 500 mL of 80% aqueous methanol.

-

Transfer the solution to a 2 L separatory funnel.

-

Perform liquid-liquid partitioning by adding 500 mL of n-hexane. Shake the funnel vigorously and then allow the layers to separate.

-

Collect the upper n-hexane layer. Repeat this extraction step two more times with fresh n-hexane. Combine the n-hexane fractions.

-

Subsequently, extract the remaining aqueous methanol layer with 500 mL of ethyl acetate three times.

-

Combine the ethyl acetate fractions.

-

Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator. This compound is expected to be enriched in the ethyl acetate fraction due to its polarity.

Purification by Silica Gel Column Chromatography

Objective: To perform a primary separation of the compounds in the enriched fraction.

Materials:

-

Concentrated ethyl acetate fraction

-

Silica gel (200-300 mesh)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass chromatography column

-

Fraction collector

-

TLC plates (silica gel 60 F254)

Protocol:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

-

Adsorb 10 g of the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Collect fractions of 20 mL each using a fraction collector.

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm).

-

Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

-

Concentrate the combined fractions to obtain a semi-purified sample.

High-Performance Liquid Chromatography (HPLC) Purification

Objective: To achieve high purity of this compound.

Materials:

-

Semi-purified sample from column chromatography

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Preparative HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 20 mm)

-

UV detector

Protocol:

-

Dissolve the semi-purified sample in a small volume of the initial mobile phase.

-

Set up the preparative HPLC system. A typical mobile phase would be a gradient of acetonitrile and water. For example, start with 40% acetonitrile in water, increasing to 70% acetonitrile over 30 minutes.

-

Set the flow rate to an appropriate level for the column size (e.g., 10 mL/min).

-

Set the UV detector to a wavelength of 280 nm.

-

Inject the sample onto the column.

-

Collect the peaks corresponding to this compound based on the retention time determined from analytical HPLC analysis of the semi-purified sample.

-

Combine the fractions containing the pure compound and remove the solvent under reduced pressure to obtain highly purified this compound.

-

Confirm the purity of the final product using analytical HPLC and its identity through spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound isolation.

Analytical methods for Isofutoquinol A quantification (HPLC, LC-MS)

An increasing interest in natural compounds for drug development necessitates robust and reliable analytical methods for their quantification. Isofutoquinol A, a neolignan found in Piper futokadzura, has garnered attention for its potential biological activities.[1][2] This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of structurally related compounds such as isoquinoline (B145761) and quinoline (B57606) alkaloids.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the quantification of alkaloids and other aromatic compounds due to its robustness and accessibility.[3][4] A reversed-phase HPLC method is proposed for the analysis of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC methods for the quantification of related isoquinoline and quinoline alkaloids, which can be expected for a validated this compound method.

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 5.25 µg/mL |

| Limit of Quantification (LOQ) | 0.10 - 15.91 µg/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 85 - 115% |

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (0.1%).

-

This compound reference standard.

-

Methanol (B129727) (for sample and standard preparation).

2. Chromatographic Conditions:

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient Program: A typical gradient would start at a lower percentage of acetonitrile and gradually increase to elute the analyte. For example: 0-5 min, 30% B; 5-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: To be determined by acquiring the UV spectrum of this compound (typically between 220-350 nm for similar compounds).

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: For plant material, an extraction with a suitable solvent like methanol followed by filtration through a 0.45 µm syringe filter is recommended before injection.

4. Analysis and Quantification:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve generated from the working standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of analytes at low concentrations in complex matrices.

Quantitative Data Summary

The following table outlines the expected performance characteristics for an LC-MS/MS method for this compound, based on methods for similar alkaloids.

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 1.8 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 6 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 80 - 120% |

Experimental Protocol

1. Instrumentation and Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Acetonitrile (LC-MS grade).

-

Water (LC-MS grade).

-

Formic acid (0.1%).

-

This compound reference standard.

-

Methanol (for sample and standard preparation).

2. LC Conditions:

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Gradient Program: A fast gradient is often employed in LC-MS/MS. For example: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

3. MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The precursor ion ([M+H]⁺) for this compound (C21H22O5, MW: 354.40) would be m/z 355.1. Product ions would need to be determined by infusing a standard solution and performing a product ion scan.

-

Ion Source Parameters: These will need to be optimized for the specific instrument but typical values include:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 320 °C

-

Sheath Gas Flow: 10 L/min

-

4. Standard and Sample Preparation:

-

Follow the same procedure as for the HPLC method, but with dilutions to a lower concentration range suitable for LC-MS/MS analysis (e.g., ng/mL range).

5. Analysis and Quantification:

-

Analyze the samples using the developed LC-MS/MS method in MRM mode.

-

Quantify this compound using the calibration curve constructed from the peak areas of the MRM transitions of the standards.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, a general workflow diagram is provided below.

Caption: General workflow for the quantification of this compound.

As this compound is a natural product, its mechanism of action might involve interaction with cellular signaling pathways. Should further research elucidate these, a diagram can be constructed. For instance, if it were found to inhibit a kinase pathway, a representative diagram would be as follows.

References

Application Notes and Protocols for Isofutoquinol A Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a neolignan compound isolated from plants of the Piper genus, such as Piper kadsura.[1] Emerging research has highlighted its potential as a potent anti-neuroinflammatory agent. This document provides detailed protocols for the treatment of cell cultures with this compound, focusing on its application in studying inflammatory responses in microglial cells. The provided methodologies are based on published research and are intended to serve as a comprehensive guide for investigating the cellular and molecular effects of this compound.

Mechanism of Action

This compound is believed to exert its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory cascade. Evidence suggests that related neolignans inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This inhibition is likely mediated by the downregulation of inducible nitric oxide synthase (iNOS) expression. The upstream signaling pathways implicated in this process include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity of a closely related compound, futoquinol, which provides a strong indication of the expected potency of this compound.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Futoquinol | BV-2 | Nitric Oxide Production | 16.8 | [1] |

Note: The provided IC50 value is for futoquinol, a neolignan from the same plant source with a high degree of structural similarity to this compound. This value serves as a valuable starting point for determining the optimal concentration range for this compound in your experiments.

Experimental Protocols

This section outlines detailed protocols for cell culture, treatment with this compound, and subsequent analysis of its effects.

Cell Culture and Maintenance

-

Cell Line: BV-2 (murine microglial cells)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is required.

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO)

-

Procedure:

-

Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).

-

Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to establish a non-toxic concentration range for subsequent experiments.

-

Materials:

-

BV-2 cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

-

Procedure:

-

Seed BV-2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory effect of this compound by quantifying the inhibition of NO production in LPS-stimulated BV-2 cells.

-

Materials:

-

BV-2 cells

-

This compound

-

Lipopolysaccharide (LPS)

-

96-well plates

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

-

Procedure:

-

Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls (untreated, LPS only, this compound only, and vehicle control).

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

This protocol allows for the investigation of the molecular mechanism by which this compound exerts its anti-inflammatory effects.

-

Materials:

-

BV-2 cells

-

This compound

-

LPS

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin, anti-Lamin B1)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Procedure:

-

Seed BV-2 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the desired time (e.g., 30 minutes for phosphorylation events, 24 hours for protein expression).

-

For whole-cell lysates (iNOS, COX-2, IκBα): Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

For nuclear and cytoplasmic fractions (NF-κB p65): Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify band intensities and normalize to the respective loading controls (β-actin for whole-cell and cytoplasmic lysates, Lamin B1 for nuclear lysates).

-

Visualizations

Signaling Pathway Diagram

References

Application Notes and Protocols for In Vivo Administration of Isofutoquinol A in Animal Models

Audience: Researchers, scientists, and drug development professionals.